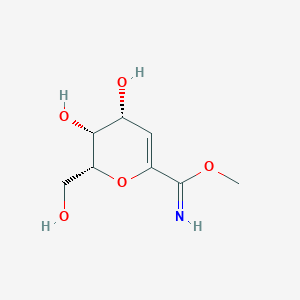

Methyl (2R,3R,4R)-3,4-Dihydroxy-2-(Hydroxymethyl)-3,4-Dihydro-2H-pyran-6-Carboximidat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate, also known as Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate, is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

NMR-Spektroskopie und Molekülmodellierung

Methyl-2,6-Anhydro-3-desoxy-3-phthalimido-α-D-mannopyranosid und sein 15N-markiertes Analog wurden durch Reaktion von Methyl-2,6:3,4-dianhydro-α-D-altropyranosid mit einer Mischung aus Phthalimid und Kaliumphthalimid oder ihren 15N-markierten Analogen synthetisiert . Die Geometrie der verdrillten Bootkonformation des Mannopyranosidderivats wurde durch Molekulardynamik mit simuliertem Tempern charakterisiert und mit vicinalen und langreichweitigen 1H-1H- und vicinalen 1H-15N-Kopplungskonstanten korreliert, die durch 1H-NMR-Spektroskopie gemessen wurden .

Proteomforschung

Methyl-2,6-Anhydro-3-desoxy-D-lyxo-hept-2-enonimidat ist ein Spezialprodukt für die Proteomforschung . Es könnte in der Untersuchung von Proteinstruktur und -funktion sowie bei der Entwicklung neuer therapeutischer Strategien eingesetzt werden.

Wirkmechanismus

Target of Action

The primary targets of the compound are currently under investigation . The compound is being studied in clinical trials for its potential antiviral activity .

Mode of Action

It is believed to interact with its targets in a way that could potentially inhibit viral replication .

Biochemical Pathways

The compound is believed to interfere with the replication process of viruses, which could potentially affect various biochemical pathways involved in viral replication .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently under investigation .

Result of Action

It is believed that the compound could potentially inhibit viral replication, which could lead to a decrease in viral load .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently under investigation . Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .

Biologische Aktivität

Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate

- Molecular Formula : C₈H₁₃N₁O₅

- Molecular Weight : 203.19 g/mol

- CAS Number : 180336-28-1

Biological Activity Overview

The compound exhibits various biological activities that are relevant for therapeutic applications:

- Antioxidant Activity : Research indicates that dihydropyran derivatives possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Compounds related to methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate have been shown to modulate inflammatory pathways. Studies suggest that they can inhibit pro-inflammatory cytokines and mediate the activity of adenosine receptors (A2A and A3), which are known to play roles in inflammation .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial cell membranes or inhibit essential microbial enzymes .

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study conducted by Zukerman-Schpector et al. (2015) evaluated the antioxidant potential of several dihydropyran derivatives. The results indicated that the compound significantly reduced lipid peroxidation in vitro and enhanced the activity of endogenous antioxidant enzymes.

Case Study 2: Anti-inflammatory Mechanisms

Research published in PMC highlighted the role of related compounds in modulating the immune response. The study demonstrated that methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate could effectively inhibit the release of TNF-alpha and IL-6 from activated macrophages .

Synthesis Methods

The synthesis of methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate typically involves multi-step organic reactions:

Eigenschaften

IUPAC Name |

methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-13-8(9)5-2-4(11)7(12)6(3-10)14-5/h2,4,6-7,9-12H,3H2,1H3/t4-,6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYBFRMUWNOGKV-QPPQHZFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC(C(C(O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=N)C1=C[C@H]([C@H]([C@H](O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372689 |

Source

|

| Record name | ST048745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180336-28-1 |

Source

|

| Record name | ST048745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.